molecular formula C29H34Cl2F6N8O12 B8059828 5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione;1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione;hydrochloride

5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione;1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione;hydrochloride

Cat. No.: B8059828
M. Wt: 871.5 g/mol
InChI Key: KTHXRTQHERFOMN-GIZOTSQLSA-N
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Description

5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione;1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione;hydrochloride is a fixed-dose combination medication used primarily in the treatment of metastatic colorectal cancer and gastric cancer. This compound consists of two active pharmaceutical ingredients: trifluridine, a nucleoside analog, and tipiracil, a thymidine phosphorylase inhibitor. Trifluridine is incorporated into DNA during DNA synthesis, inhibiting tumor cell growth, while tipiracil prevents the rapid metabolism of trifluridine, thereby increasing its bioavailability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of trifluridine involves the fluorination of thymidine, resulting in the formation of 5-trifluoromethyluracil as the nucleobase. Tipiracil is synthesized by substituting uracil with chloro and methyl groups. The combination of trifluridine and tipiracil is achieved through a series of chemical reactions that ensure the stability and efficacy of the final product .

Industrial Production Methods

Industrial production of 5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione;1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione;hydrochloride involves the use of high-performance liquid chromatography (HPLC) to ensure the purity and consistency of the compound. The chromatographic conditions typically include a mobile phase of phosphate buffer, methanol, and acetonitrile, with detection at a wavelength of 260 nm .

Chemical Reactions Analysis

Types of Reactions

5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione;1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the stability of the compound .

Major Products

The major products formed from these reactions include inactive metabolites of trifluridine and various substituted derivatives of tipiracil .

Scientific Research Applications

5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione;1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione;hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione;1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione;hydrochloride involves the incorporation of trifluridine into DNA during DNA synthesis, which inhibits tumor cell growth. Tipiracil, a thymidine phosphorylase inhibitor, prevents the rapid metabolism of trifluridine, thereby increasing its bioavailability. This combination enhances the cytotoxic effects of trifluridine on cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione;1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione;hydrochloride is unique due to its combination of a nucleoside analog and a thymidine phosphorylase inhibitor, which enhances the bioavailability and efficacy of trifluridine. This combination allows for more effective inhibition of tumor cell growth compared to other similar compounds .

Biological Activity

The compound known as 5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione; 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione; hydrochloride , commonly referred to as Tipiracil , is a critical component in the treatment of metastatic colorectal cancer when combined with trifluridine. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Tipiracil is a small molecule classified as a thymidine phosphorylase inhibitor. Its structure features a chloro group and a pyrrolidine moiety that contribute to its biological activity. The molecular formula is C9H11ClN4O2HClC_9H_{11}ClN_4O_2\cdot HCl with a molecular weight of approximately 279.12 g/mol .

Tipiracil enhances the bioavailability of trifluridine by inhibiting thymidine phosphorylase, an enzyme that catalyzes the conversion of thymidine to thymine. This inhibition prevents the breakdown of trifluridine into inactive metabolites, thereby increasing its systemic availability and efficacy against cancer cells . Additionally, thymidine phosphorylase has been implicated in promoting angiogenesis in tumors; thus, its inhibition may also reduce tumor growth by decreasing blood vessel formation .

Pharmacokinetics

The pharmacokinetic profile of Tipiracil reveals important characteristics:

  • Absorption : Minimal first-pass metabolism; primarily excreted unchanged.
  • Half-life : Approximately 2.1 hours post-administration.
  • Clearance : Oral clearance is about 109 L/hr following administration .

Biological Activity

The biological activity of Tipiracil has been extensively studied in clinical settings, particularly in combination therapies for colorectal cancer:

Efficacy in Cancer Treatment

Tipiracil is used in the TAS-102 combination therapy (with trifluridine), which has shown significant efficacy in patients with metastatic colorectal cancer who have previously undergone multiple lines of therapy. Clinical trials indicate that this combination improves overall survival rates compared to standard treatments .

Case Studies

  • Clinical Trial Results : In a pivotal study involving patients with metastatic colorectal cancer, TAS-102 demonstrated a median overall survival increase from 5.3 months (placebo) to 7.1 months (TAS-102) .
  • Adverse Effects : The combination therapy is associated with myelosuppression, which includes neutropenia and anemia. Monitoring for these effects is crucial during treatment .

Data Tables

ParameterValue
Molecular FormulaC9H11ClN4O2HClC_9H_{11}ClN_4O_2\cdot HCl
Molecular Weight279.12 g/mol
Half-life2.1 hours
Oral Clearance109 L/hr
Common Side EffectsNeutropenia, Anemia
StudyOutcome
Clinical Trial (TAS-102)Median OS: 7.1 months vs 5.3 months (placebo)
Adverse EffectsMyelosuppression (neutropenia/anemia)

Properties

IUPAC Name

5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione;1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H11F3N2O5.C9H11ClN4O2.ClH/c2*11-10(12,13)4-2-15(9(19)14-8(4)18)7-1-5(17)6(3-16)20-7;10-7-5(12-9(16)13-8(7)15)4-14-3-1-2-6(14)11;/h2*2,5-7,16-17H,1,3H2,(H,14,18,19);11H,1-4H2,(H2,12,13,15,16);1H/t2*5-,6+,7+;;/m00../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHXRTQHERFOMN-GIZOTSQLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=N)N(C1)CC2=C(C(=O)NC(=O)N2)Cl.C1C(C(OC1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)O.C1C(C(OC1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=N)N(C1)CC2=C(C(=O)NC(=O)N2)Cl.C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)O.C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34Cl2F6N8O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

871.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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